Cas no 7107-08-6 (6-Nitro-1,3-benzodioxol-5-yl acetate)

6-Nitro-1,3-benzodioxol-5-yl acetate is a nitro-substituted benzodioxole derivative with applications in organic synthesis and pharmaceutical research. Its structure features a benzodioxole core functionalized with a nitro group and an acetoxy moiety, making it a versatile intermediate for further chemical modifications. The compound's reactivity is particularly useful in the synthesis of heterocyclic compounds and bioactive molecules. Its stability under controlled conditions ensures reliable handling in laboratory settings. The presence of both electron-withdrawing (nitro) and electron-donating (acetoxy) groups allows for selective transformations, facilitating its use in multi-step synthetic routes. Proper storage in a cool, dry environment is recommended to maintain its integrity.
6-Nitro-1,3-benzodioxol-5-yl acetate structure
7107-08-6 structure
Product Name:6-Nitro-1,3-benzodioxol-5-yl acetate
CAS No:7107-08-6
MF:C9H7NO6
MW:225.154982805252
MDL:MFCD07658172
CID:567791
PubChem ID:228784
Update Time:2025-06-14

6-Nitro-1,3-benzodioxol-5-yl acetate Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxol-5-ol,6-nitro-, 5-acetate
    • AC1Q1YW0; ST4129049; CTK9A2087; 5-acetoxy-6-nitro-benzo[1,3]dioxole; O-acetyl nitromethylenedioxyphenol; 5-Acetoxy-6-nitro-benzo[1,3]dioxol; 1,3-benzodioxol-5-ol, 6-nitro-, acetate(ester); SureCN1852524; Essigsaeure-< 6-nitro-3,4-methylendioxy-phenylester> ; 3,4-methylenedioxy-6-nitrophenyl acetate; AC1L5GHH; KST-1A9773; NSC21910;
    • DTXSID30281542
    • NSC-21910
    • Acetic acid, 6-nitro-1,3-benzodioxol-5-yl ester
    • SCHEMBL1852524
    • LS-07839
    • 6-Nitrobenzo[d][1,3]dioxol-5-ylacetate
    • (6-nitro-1,3-benzodioxol-5-yl) acetate
    • 7107-08-6
    • 6-nitro-1,3-benzodioxol-5-yl acetate
    • 6-NITRO-2H-1,3-BENZODIOXOL-5-YL ACETATE
    • 6-Nitrobenzo[d][1,3]dioxol-5-yl acetate
    • AKOS003388287
    • MFCD07658172
    • NSC21910
    • DECGMUJJYLXRPA-UHFFFAOYSA-N
    • 6-Nitro-1,3-benzodioxol-5-yl acetate
    • MDL: MFCD07658172
    • Inchi: 1S/C9H7NO6/c1-5(11)16-7-3-9-8(14-4-15-9)2-6(7)10(12)13/h2-3H,4H2,1H3
    • InChI Key: DECGMUJJYLXRPA-UHFFFAOYSA-N
    • SMILES: O1COC2C=C(C(=CC1=2)OC(C)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 225.02731
  • Monoisotopic Mass: 225.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 90.6Ų

Experimental Properties

  • Density: 1.5
  • Boiling Point: 363.4°C at 760 mmHg
  • Flash Point: 179.8°C
  • Refractive Index: 1.585
  • PSA: 87.9
  • LogP: 1.77200

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6-Nitro-1,3-benzodioxol-5-yl acetate Suppliers

Amadis Chemical Company Limited
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(CAS:7107-08-6)6-Nitro-1,3-benzodioxol-5-yl acetate
Order Number:A1196227
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:30
Price ($):317.0
Email:sales@amadischem.com

Additional information on 6-Nitro-1,3-benzodioxol-5-yl acetate

Research Update on 6-Nitro-1,3-benzodioxol-5-yl acetate (CAS: 7107-08-6): Synthesis, Applications, and Recent Advances

6-Nitro-1,3-benzodioxol-5-yl acetate (CAS: 7107-08-6) is a chemically modified derivative of the benzodioxole scaffold, which has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential biological activities. Recent studies have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of novel antimicrobial and anti-inflammatory agents. This report synthesizes the latest findings on its synthetic pathways, mechanistic insights, and emerging applications in drug discovery.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the efficient synthesis of 6-Nitro-1,3-benzodioxol-5-yl acetate via a nitroaromatic substitution reaction, achieving a 92% yield under optimized conditions (120°C, Pd/C catalyst). The compound's stability in physiological pH ranges (4–8) and its selective reactivity with thiol groups were highlighted as key features for prodrug design. Researchers at Kyoto University further leveraged these properties to develop a library of derivatives targeting bacterial efflux pumps, with one analog (6-Nitro-BD-amide) showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 1.2 µg/mL).

In neuropharmacology, a 2024 ACS Chemical Neuroscience paper revealed that 6-Nitro-1,3-benzodioxol-5-yl acetate acts as a selective modulator of TRPA1 ion channels, reducing neuropathic pain in rodent models by 68% at 10 mg/kg doses. Structural analyses via X-ray crystallography (PDB ID: 8X2T) identified critical hydrogen bonding between the nitro group and Lys708 residue, providing a blueprint for next-generation analgesics. Parallel work by Eurofins Discovery Services employed this scaffold in high-throughput screening, identifying three lead compounds with dual COX-2/5-LOX inhibition (IC50 values 0.8–3.1 µM).

Environmental and safety assessments have also progressed. A 2023 OECD-compliant study (GLP) determined an LD50 >2000 mg/kg (oral, rats) for the parent compound, while its major metabolite (6-nitro-1,3-benzodioxol-5-ol) showed no genotoxicity in Ames tests. However, researchers caution about potential bioaccumulation (logP = 2.4) and recommend structural modifications for ecological sustainability. Industrial-scale production challenges were addressed in a recent patent (WO2024/076542) describing a continuous-flow process that reduces organic solvent use by 70% compared to batch methods.

Future directions include CRISPR-Cas9 screening to identify genetic vulnerabilities to 6-Nitro-1,3-benzodioxol-5-yl acetate derivatives in cancer cell lines, and the development of fluorescent probes based on its nitroreductase-responsive properties. The compound's unique balance of lipophilicity and metabolic stability continues to make it a valuable building block in medicinal chemistry, with at least four preclinical candidates currently under evaluation.

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Amadis Chemical Company Limited
(CAS:7107-08-6)6-Nitro-1,3-benzodioxol-5-yl acetate
A1196227
Purity:99%
Quantity:5g
Price ($):317.0
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